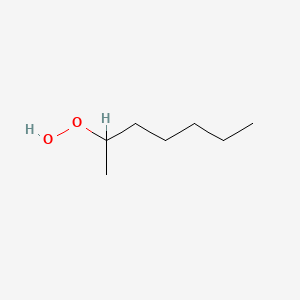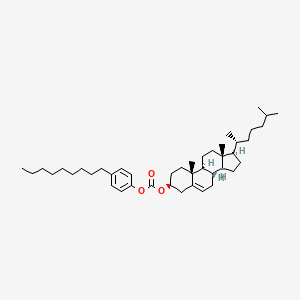
Methyl 14-(2-octylcyclopropyl)tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 14-(2-octylcyclopropyl)tetradecanoate is an organic compound with the molecular formula C26H50O2 and a molecular weight of 394.67 g/mol It is a methyl ester derivative of tetradecanoic acid, featuring a cyclopropyl group substituted with an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-(2-octylcyclopropyl)tetradecanoate typically involves the esterification of 14-(2-octylcyclopropyl)tetradecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 14-(2-octylcyclopropyl)tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 14-(2-octylcyclopropyl)tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 14-(2-octylcyclopropyl)tetradecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The cyclopropyl and octyl groups contribute to the compound’s unique binding properties and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl tetradecanoate: A simpler ester without the cyclopropyl and octyl substitutions.
Methyl octadecanoate: An ester with a longer carbon chain but lacking the cyclopropyl group.
Methyl 14-(2-ethylcyclopropyl)tetradecanoate: A similar compound with an ethyl group instead of an octyl group.
Uniqueness
Methyl 14-(2-octylcyclopropyl)tetradecanoate is unique due to its specific structural features, including the cyclopropyl ring and the long octyl chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
52355-42-7 |
|---|---|
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
methyl 14-(2-octylcyclopropyl)tetradecanoate |
InChI |
InChI=1S/C26H50O2/c1-3-4-5-6-14-17-20-24-23-25(24)21-18-15-12-10-8-7-9-11-13-16-19-22-26(27)28-2/h24-25H,3-23H2,1-2H3 |
InChI-Schlüssel |
JBDGXWZXMAXBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
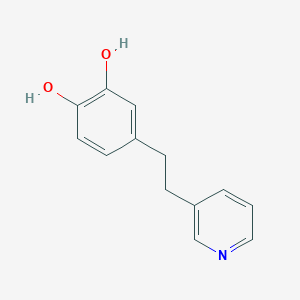
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
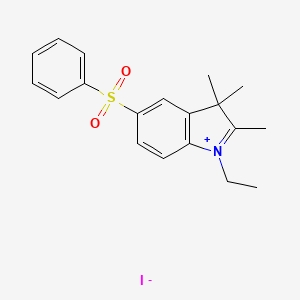
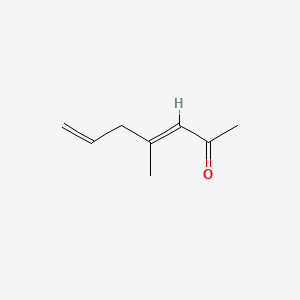
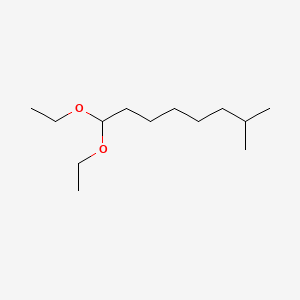
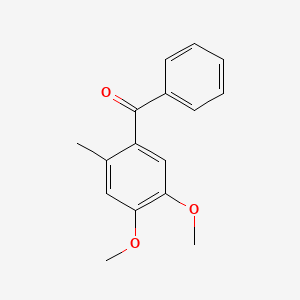
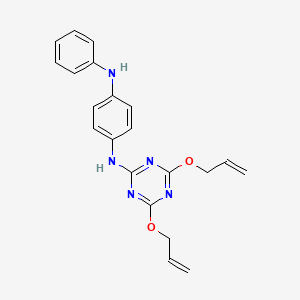
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
